molecular formula C5H5NO4 B055379 2-Amino-4-oxo-4,5-dihydrofuran-3-carboxylic acid CAS No. 123591-10-6

2-Amino-4-oxo-4,5-dihydrofuran-3-carboxylic acid

Cat. No. B055379
M. Wt: 143.1 g/mol
InChI Key: WLWLMYUJNSDSRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-oxo-4,5-dihydrofuran-3-carboxylic acid (DOFA) is a heterocyclic compound that has gained attention in scientific research due to its potential applications in various fields. DOFA is a versatile molecule that can be synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.

Mechanism Of Action

The mechanism of action of 2-Amino-4-oxo-4,5-dihydrofuran-3-carboxylic acid is not fully understood, but it is thought to involve its ability to scavenge free radicals and inhibit inflammatory pathways. 2-Amino-4-oxo-4,5-dihydrofuran-3-carboxylic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response, and to decrease the production of reactive oxygen species (ROS), which are known to contribute to oxidative stress and inflammation.

Biochemical And Physiological Effects

2-Amino-4-oxo-4,5-dihydrofuran-3-carboxylic acid has been shown to have a variety of biochemical and physiological effects, including antioxidant and anti-inflammatory properties. 2-Amino-4-oxo-4,5-dihydrofuran-3-carboxylic acid has been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and to increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). 2-Amino-4-oxo-4,5-dihydrofuran-3-carboxylic acid has also been shown to decrease the levels of ROS and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).

Advantages And Limitations For Lab Experiments

2-Amino-4-oxo-4,5-dihydrofuran-3-carboxylic acid has several advantages for use in lab experiments, including its ease of synthesis and its low toxicity. However, 2-Amino-4-oxo-4,5-dihydrofuran-3-carboxylic acid is relatively unstable and can degrade over time, which can make it difficult to work with in certain experiments. Additionally, 2-Amino-4-oxo-4,5-dihydrofuran-3-carboxylic acid can be sensitive to changes in pH and temperature, which can affect its stability and activity.

Future Directions

There are several potential future directions for research on 2-Amino-4-oxo-4,5-dihydrofuran-3-carboxylic acid, including its use as a potential therapeutic agent for various diseases, its use as a plant growth regulator, and its use as a building block for the synthesis of novel materials. Additionally, further research is needed to fully understand the mechanism of action of 2-Amino-4-oxo-4,5-dihydrofuran-3-carboxylic acid and to optimize its synthesis and stability for use in lab experiments and potential applications.

Synthesis Methods

2-Amino-4-oxo-4,5-dihydrofuran-3-carboxylic acid can be synthesized through a variety of methods, including the reaction of 2,4-pentanedione with hydroxylamine hydrochloride to form 2,4-dioxo-3,4-dihydropyrimidine, which can then be converted to 2-Amino-4-oxo-4,5-dihydrofuran-3-carboxylic acid through a series of reactions. Another method involves the reaction of 2,4-pentanedione with hydroxylamine sulfate in the presence of sodium acetate to form 2-Amino-4-oxo-4,5-dihydrofuran-3-carboxylic acid directly.

Scientific Research Applications

2-Amino-4-oxo-4,5-dihydrofuran-3-carboxylic acid has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 2-Amino-4-oxo-4,5-dihydrofuran-3-carboxylic acid has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. In agriculture, 2-Amino-4-oxo-4,5-dihydrofuran-3-carboxylic acid has been studied for its potential as a plant growth regulator and for its ability to enhance plant resistance to biotic and abiotic stresses. In materials science, 2-Amino-4-oxo-4,5-dihydrofuran-3-carboxylic acid has been studied for its potential as a building block for the synthesis of novel materials, including polymers and metal-organic frameworks.

properties

IUPAC Name

2-amino-4-oxofuran-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO4/c6-4-3(5(8)9)2(7)1-10-4/h1,6H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLWLMYUJNSDSRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C(=C(O1)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.10 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-oxo-4,5-dihydrofuran-3-carboxylic acid

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